molecular formula C13H16FNO3 B1423271 Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate CAS No. 1354950-50-7

Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate

Cat. No.: B1423271
CAS No.: 1354950-50-7
M. Wt: 253.27 g/mol
InChI Key: FEYHKJLNZUPPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate is an organic compound that belongs to the class of esters It features a fluorophenyl group, a morpholine ring, and an acetate ester group

Properties

IUPAC Name

methyl 2-(2-fluorophenyl)-2-morpholin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-17-13(16)12(15-6-8-18-9-7-15)10-4-2-3-5-11(10)14/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYHKJLNZUPPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1F)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate typically involves the esterification of 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetic acid.

    Reduction: 2-(2-fluorophenyl)-2-(morpholin-4-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds similar to methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate exhibit notable antimicrobial activity. For instance, derivatives of related structures have shown minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Staphylococcus epidermidis ranging from 0.22 to 0.25 μg/mL. This suggests potential efficacy in treating bacterial infections, particularly those involving biofilm formation.

Antitumor Activity
The compound's structural characteristics may also confer antitumor properties. Studies have indicated that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against various cancer cell lines. For example, compounds with similar frameworks have demonstrated significant growth inhibition in HT29 colon cancer cells, with IC50 values reported below 1.98 μM.

Case Studies

Case Study: Antimicrobial Evaluation
In an in vitro study, derivatives of this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results demonstrated that specific structural features significantly enhanced antibacterial activity.

Case Study: Cytotoxicity Assays
Another investigation evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity, indicating that the fluorophenyl and morpholine groups in this compound could similarly influence its antitumor properties.

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Effective against biofilm
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Synergistic effects noted
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Synthesis Summary

Step NumberReaction TypeYield
Step 1Formation of morpholine derivativeHigh
Step 2AcetylationModerate
Step 3MethylationHigh

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain molecular targets, while the morpholine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)-2-(morpholin-4-yl)acetate
  • Methyl 2-(2-bromophenyl)-2-(morpholin-4-yl)acetate
  • Methyl 2-(2-methylphenyl)-2-(morpholin-4-yl)acetate

Uniqueness

Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications compared to its chlorinated or brominated analogs.

Biological Activity

Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H14FNO2C_{12}H_{14}FNO_2 and features a morpholine ring, which is known for enhancing pharmacological properties. The presence of the fluorophenyl group may contribute to its biological activity by influencing lipophilicity and receptor interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing morpholine have shown potential against various pathogens.
  • Inhibition of Enzymatic Activity : Related compounds have been studied for their effects on enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Reference IC50/EC50 Values
Antimicrobial Effective against multiple pathogens
MAO Inhibition IC50 values ranging from 0.013 µM to 0.039 µM
Cytotoxicity EC50 = 43.7 μM
Antiparasitic Potent against Plasmodium falciparum

Case Studies and Research Findings

  • Antimicrobial Studies : In a study evaluating various morpholine derivatives, this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's structure was critical in enhancing its efficacy compared to simpler analogs.
  • Enzyme Inhibition : A series of experiments demonstrated that related compounds could inhibit MAO-A and MAO-B effectively, suggesting that this compound may share similar inhibitory properties. Molecular docking studies indicated strong binding affinity to the active sites of these enzymes, supporting further investigation into its neuropharmacological potential.
  • Antiparasitic Activity : Research has shown that derivatives of this compound can exhibit potent activity against Leishmania donovani and other parasites, with mechanisms involving disruption of metabolic pathways essential for parasite survival.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate, and what intermediates are critical?

  • Methodological Answer : A two-step approach is recommended:

Borylation : Use Suzuki-Miyaura coupling with methyl 2-(2-fluoro-4-methylphenyl)acetate and a morpholine-derived boronate ester. Palladium catalysts (e.g., Pd(PPh₃)₄) in a toluene/water mixture at 80–100°C can facilitate cross-coupling .

Esterification : React the intermediate with methanol under acidic conditions (H₂SO₄) to yield the final ester. Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

  • Key Intermediates : 2-(2-Fluorophenyl)acetic acid derivatives and morpholine-containing boronate esters are critical for regioselectivity .

Q. How can FT-IR, NMR, and Raman spectroscopy elucidate the structural features of this compound?

  • Methodological Answer :

  • FT-IR : Identify the ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and morpholine C-O-C asymmetric stretching at ~1120 cm⁻¹. Fluorophenyl C-F vibrations appear near 1220 cm⁻¹ .
  • NMR : Use ¹H NMR (CDCl₃) to resolve the morpholine ring protons (δ 3.6–3.8 ppm, multiplet) and fluorophenyl aromatic protons (δ 7.2–7.5 ppm, doublet splitting due to ortho-fluorine). ¹³C NMR confirms the ester carbonyl at ~170 ppm .
  • Raman : Assign morpholine ring breathing modes (500–600 cm⁻¹) and fluorophenyl ring deformations (1600 cm⁻¹) .

Q. What crystallographic strategies resolve the 3D structure, particularly the morpholine ring conformation?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Resolve twinning with SHELXD for structure solution and SHELXL for refinement .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Analyze the morpholine ring puckering (e.g., chair vs. boat) using PLATON or Mercury .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and bioactivity?

  • Methodological Answer :

  • Geometry Optimization : Use Gaussian 16 with B3LYP/6-311++G(d,p) to optimize the structure. Compare computed bond lengths/angles with crystallographic data .
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess reactivity. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
  • Docking Studies : Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Focus on fluorophenyl-morpholine interactions with hydrophobic pockets .

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Solvent Effects : Re-run DFT calculations with a polarizable continuum model (PCM) for solvent (e.g., chloroform) to match experimental NMR conditions .
  • Vibrational Scaling : Apply a scaling factor (0.961–0.975) to computed IR frequencies to align with empirical data .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase NMR .

Q. What SAR insights emerge from comparing morpholine vs. piperidine analogs?

  • Methodological Answer :

  • Synthesis : Replace morpholine with piperidine in the synthetic route (e.g., via reductive amination) .
  • Binding Assays : Test both analogs in receptor binding assays (e.g., radioligand displacement). Morpholine’s oxygen may enhance hydrogen bonding vs. piperidine’s hydrophobicity .
  • MD Simulations : Compare target binding poses using GROMACS. Fluorophenyl-morpholine analogs show higher residence times in kinase active sites .

Q. Which advanced chromatographic methods ensure enantiomeric purity?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IG-U column with n-hexane/isopropanol (90:10) to resolve enantiomers. Monitor at 254 nm .
  • LC-MS/MS : Quantify trace impurities (<0.1%) using a QTOF mass spectrometer in positive ion mode. Fragment ions (e.g., m/z 251 → 154) confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.